molecular formula C16H14F2O B1302724 3,5-Difluoro-4'-iso-propylbenzophenone CAS No. 844885-09-2

3,5-Difluoro-4'-iso-propylbenzophenone

Cat. No.: B1302724
CAS No.: 844885-09-2
M. Wt: 260.28 g/mol
InChI Key: AUDRLTIGZMBSTR-UHFFFAOYSA-N
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Description

3,5-Difluoro-4’-iso-propylbenzophenone: is an organic compound with the molecular formula C16H14F2O and a molecular weight of 260.28 g/mol . This compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions on the benzene ring and an iso-propyl group at the 4’ position of the benzophenone structure. It is primarily used in research settings and is known for its applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4’-iso-propylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzene derivatives and acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous environments and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: While specific industrial production methods for 3,5-Difluoro-4’-iso-propylbenzophenone are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4’-iso-propylbenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The iso-propyl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity .

Comparison with Similar Compounds

Uniqueness: 3,5-Difluoro-4’-iso-propylbenzophenone is unique due to the combined presence of fluorine atoms and an iso-propyl group, which imparts distinct chemical and physical properties. These features make it valuable in various research and industrial applications, particularly in the synthesis of fluorinated compounds and advanced materials .

Properties

IUPAC Name

(3,5-difluorophenyl)-(4-propan-2-ylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2O/c1-10(2)11-3-5-12(6-4-11)16(19)13-7-14(17)9-15(18)8-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDRLTIGZMBSTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374264
Record name 3,5-Difluoro-4'-iso-propylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844885-09-2
Record name (3,5-Difluorophenyl)[4-(1-methylethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844885-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-4'-iso-propylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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